3-ethyl-1H-pyrazole-4-sulfonyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

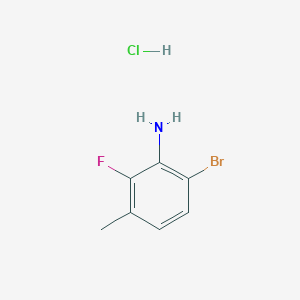

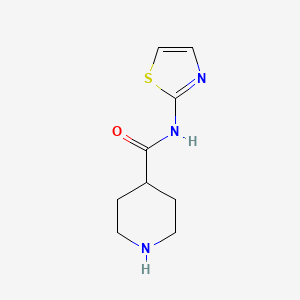

“3-ethyl-1H-pyrazole-4-sulfonyl fluoride” is a chemical compound with the CAS Number: 2138511-65-4 . It has a molecular weight of 178.19 and its IUPAC name is this compound . The compound is typically stored at a temperature of 4 degrees Celsius and is usually in the form of a powder .

Molecular Structure Analysis

The Inchi Code for “this compound” is 1S/C5H7FN2O2S/c1-2-4-5(3-7-8-4)11(6,9)10/h3H,2H2,1H3,(H,7,8) .Physical And Chemical Properties Analysis

“this compound” is a powder . It has a molecular weight of 178.19 and its IUPAC name is this compound .Wissenschaftliche Forschungsanwendungen

Synthesis and Medicinal Chemistry Applications

Selective Synthesis of Heterocyclic Compounds : A sulfur-functionalized aminoacrolein derivative enables efficient synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides, including pyrazole-4-sulfonamides. This method demonstrates rapid access to heterocyclic sulfonyl fluorides with potential medicinal applications, showcasing the utility in parallel medicinal chemistry for synthesizing pyrazoles and other heterocycles (Tucker, Chenard, & Young, 2015).

Construction of Pyrazole and Triazole Cores : A cycloaddition reaction between substituted vinyl sulfonyl fluorides and ethyl diazoacetate or azides enables the rapid construction of pyrazole or triazole cores. This method provides a versatile approach for the synthesis of these heterocycles, important in drug discovery and development (Kumara Swamy et al., 2022).

Fused δ-Sultone Heterocycles Synthesis : The reactivity of ethenesulfonyl fluorides with pyrazolones and 1,3-dicarbonyl compounds under catalysis leads to a variety of δ-sultone fused heterocycles. These compounds are of interest for their potential applications in drug discovery and material science, highlighting the versatility of sulfonyl fluoride derivatives in synthesizing complex heterocycles (Chen et al., 2017).

Regioselective Construction of Pyrazole-Containing Aliphatic Sulfonyl Fluorides : A copper-catalyzed cascade reaction affords a straightforward method for constructing pyrazole-containing aliphatic sulfonyl fluorides. This process highlights the substrate's broad applicability and operational simplicity, marking its significance in medicinal chemistry (Yang et al., 2022).

Design and Synthesis for Alzheimer's Disease Treatment : Novel δ-sulfonolactone-fused pyrazole scaffolds were prepared for treating Alzheimer's disease. Enzyme screening revealed these compounds as highly selective BuChE inhibitors, showing significant potential for symptomatic treatment in progressive Alzheimer's disease (Xu et al., 2019).

Zukünftige Richtungen

Fluorinated pyrazoles, which include “3-ethyl-1H-pyrazole-4-sulfonyl fluoride”, play an important role in various areas of science including medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has grown exponentially since the early 1990s, with more than 50% of all contributions on the topic having been published in the last 5 years . Future directions could include the synthesis of new pyrazole derivatives, the development of new catalysts, and the use of these compounds as precursors for the synthesis of new materials.

Eigenschaften

IUPAC Name |

5-ethyl-1H-pyrazole-4-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FN2O2S/c1-2-4-5(3-7-8-4)11(6,9)10/h3H,2H2,1H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABJBYUYXFLMAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NN1)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-amino-6-benzyl-4-(3-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2867734.png)

![2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl 4-aminobenzoate](/img/structure/B2867737.png)

![1-[bis(2-hydroxyethyl)amino]-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol](/img/structure/B2867739.png)

![N-(2-(diethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2867742.png)

![N-[2-methoxy-5-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2867743.png)

![8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid hcl](/img/structure/B2867746.png)

![[4-Fluoro-2-(piperidin-1-ylmethyl)phenyl]methanamine](/img/structure/B2867748.png)

![Methyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B2867751.png)